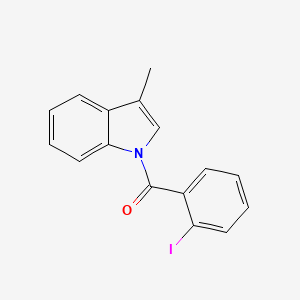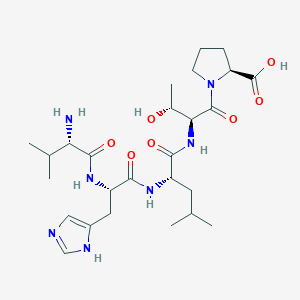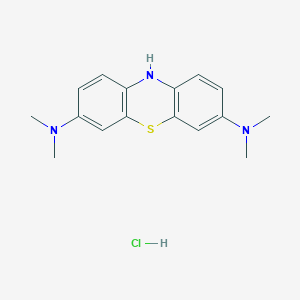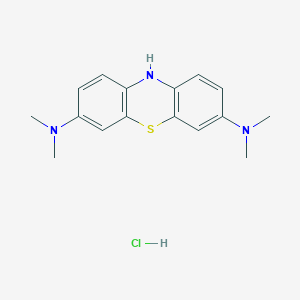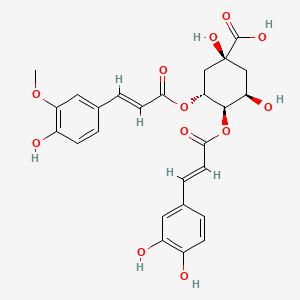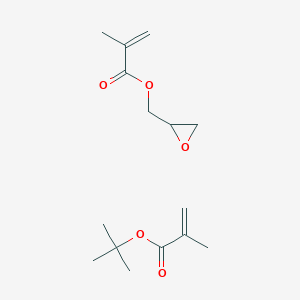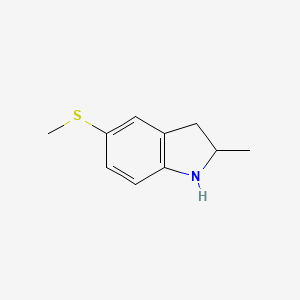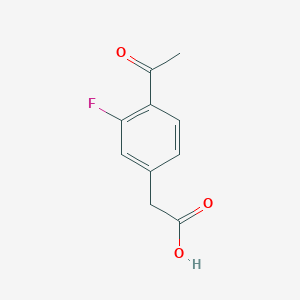
2-(4-Acetyl-3-fluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetyl-3-fluorophenyl)acetic acid: is an organic compound with the molecular formula C10H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group at the 4-position and a fluorine atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-3-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluorotoluene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-acetyl-3-fluorotoluene is then subjected to a halogen-metal exchange reaction using n-butyllithium, followed by carboxylation with carbon dioxide to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
2-(4-Acetyl-3-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of this compound derivatives with carboxylic acid or ketone functional groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups replacing the fluorine atom.
科学的研究の応用
2-(4-Acetyl-3-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-(4-Acetyl-3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The acetyl and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
4-Fluorophenylacetic acid: Similar structure but lacks the acetyl group.
3-Fluorophenylacetic acid: Similar structure but lacks the acetyl group and has the fluorine atom at a different position.
2-Fluorophenylacetic acid: Similar structure but lacks the acetyl group and has the fluorine atom at a different position.
Uniqueness
2-(4-Acetyl-3-fluorophenyl)acetic acid is unique due to the presence of both the acetyl and fluorine substituents on the aromatic ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H9FO3 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC名 |
2-(4-acetyl-3-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H9FO3/c1-6(12)8-3-2-7(4-9(8)11)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChIキー |
NARDJEBZVJGHFI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


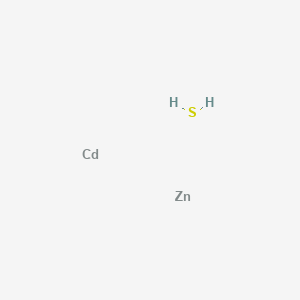
![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
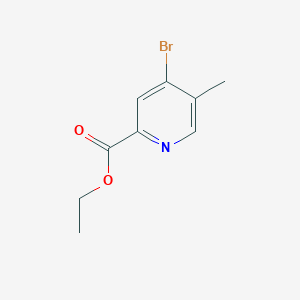

![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)
